1,4,7-Trioxa-10,13-diazacyclopentadecane
Description
1,4,7-Trioxa-10,13-diazacyclopentadecane is a 15-membered macrocycle containing three oxygen (oxa) and two nitrogen (aza) atoms. Its structure features alternating oxygen and nitrogen donors, creating a polar cavity suitable for coordinating metal ions or forming host-guest complexes.
Properties
CAS No. |
60350-17-6 |
|---|---|
Molecular Formula |
C10H22N2O3 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1,4,7-trioxa-10,13-diazacyclopentadecane |
InChI |
InChI=1S/C10H22N2O3/c1-2-12-4-6-14-8-10-15-9-7-13-5-3-11-1/h11-12H,1-10H2 |
InChI Key |
HVPIIRJYGHPRDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCOCCOCCOCCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: Heteroatom Positional Effects
4,7,13-Trioxa-1,10-diazacyclopentadecane (CAS 31249-95-3)
- Key Differences: The nitrogen atoms are positioned at the 1 and 10 positions instead of 10 and 13, altering donor atom spatial arrangement.
- Applications :
- Host-Guest Chemistry : Forms stable complexes with alkali metals and transition metals. Computational studies show its 1,10-diaza configuration optimizes hydrogen bonding and cavity size for guest molecules like urea derivatives .
- Sensing : Used as a ligand in a europium(III)-selective electrode, demonstrating high selectivity (log $ K_{Eu,Na} = -4.2 $) due to favorable nitrogen-oxygen coordination geometry .
1,4,10-Trioxa-7,13-diazacyclopentadecane (Kryptofix 21)
- Key Differences : Nitrogen positions (7,13) create a distinct cavity size (smaller than 15-crown-5 ethers).
- Applications: Ion Transport: Modified with quinolinyl groups (e.g., SQI-Pr (Na)) to act as sodium ionophores, enabling Na$^+$ flux studies in biological systems (effective concentration: 1–10 μM) . MRI Contrast Agents: Derivatives like 7,13-bis(carbamoylmethyl)-1,4,10-trioxa-7,13-diazacyclopentadecane form paramagnetic Co(II) and Fe(II) complexes for pH-sensitive CEST MRI, with CEST effects pH-dependent in the 6.5–7.7 range .
Heteroatom Substitution: Sulfur vs. Nitrogen
1,4,7-Trioxa-10,13-dithiacyclopentadecane
- Key Differences : Replaces nitrogen with sulfur (dithia).
- Coordination Behavior: Forms polymeric {[Ag(L)]PF$6$}$\infty$ and binuclear Ag$2$(L)$3$$_2$ complexes with Ag(I). Sulfur’s softer donor nature leads to distorted trigonal planar (binuclear) or octahedral (polymeric) geometries, contrasting with nitrogen’s preference for square-planar or tetrahedral coordination .
Functionalized Derivatives
7,13-Bis(quinolinyl)-Derivatives (e.g., SQI-Pr (Na))
- Modifications: Quinolinyl groups enhance fluorescence (Ex/Em: 345/475 nm) and ion selectivity.
- Applications: Sodium ion transport in cellular assays, outperforming non-fluorescent analogs like monensin .
7,13-Bis(carbamoylmethyl)-Derivatives
Comparison with Crown Ethers
| Property | 1,4,7-Trioxa-10,13-diazacyclopentadecane | 15-Crown-5 Ether |
|---|---|---|
| Donor Atoms | 3O, 2N | 5O |
| Cavity Size | ~1.5–2.0 Å | ~1.7–2.2 Å |
| Selectivity | Prefers transition metals (Ag$^+$, Eu$^{3+}$) | Alkali metals (Na$^+$, K$^+$) |
| Applications | Sensing, MRI, ion transport | Solubilization, catalysis |
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Metal Complexation Data
Q & A
Q. How can AI enhance the reproducibility of experiments involving this compound?
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